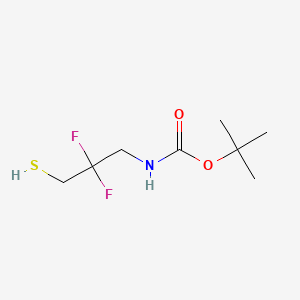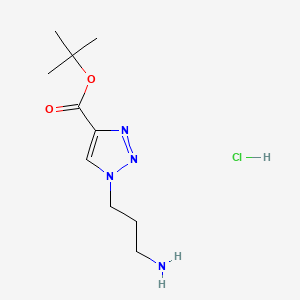
tert-butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate is a chemical compound with a unique structure that includes a tert-butyl carbamate group, a difluoropropyl chain, and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoropropyl halide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or methanol and may require heating to facilitate the reaction. The sulfanyl group can be introduced through a subsequent thiolation reaction using a suitable thiol reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The difluoropropyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted difluoropropyl derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, tert-butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate serves as a versatile intermediate for the preparation of more complex molecules. Its unique functional groups allow for selective transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
Its difluoropropyl and sulfanyl groups can interact with biological targets, leading to the development of novel therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate involves its interaction with specific molecular targets. The difluoropropyl group can form strong hydrogen bonds and electrostatic interactions with enzymes or receptors, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate
Uniqueness
tert-Butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate is unique due to the presence of both difluoropropyl and sulfanyl groups. This combination of functional groups provides distinct reactivity and interaction profiles compared to similar compounds. The difluoropropyl group enhances the compound’s stability and lipophilicity, while the sulfanyl group offers additional redox properties .
Propiedades
Fórmula molecular |
C8H15F2NO2S |
|---|---|
Peso molecular |
227.27 g/mol |
Nombre IUPAC |
tert-butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate |
InChI |
InChI=1S/C8H15F2NO2S/c1-7(2,3)13-6(12)11-4-8(9,10)5-14/h14H,4-5H2,1-3H3,(H,11,12) |
Clave InChI |
ISIGOPYBVXSPNC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CS)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B15296276.png)

![rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid](/img/structure/B15296289.png)
![methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B15296302.png)




![5-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1H-pyrazole](/img/structure/B15296318.png)
